Tenovin 6 Hydrochloride

Description

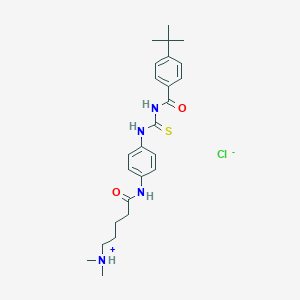

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-tert-butyl-N-[[4-[5-(dimethylamino)pentanoylamino]phenyl]carbamothioyl]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N4O2S.ClH/c1-25(2,3)19-11-9-18(10-12-19)23(31)28-24(32)27-21-15-13-20(14-16-21)26-22(30)8-6-7-17-29(4)5;/h9-16H,6-8,17H2,1-5H3,(H,26,30)(H2,27,28,31,32);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBNCTIDXQDCEPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)CCCCN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1011301-29-3 | |

| Record name | Benzamide, N-[[[4-[[5-(dimethylamino)-1-oxopentyl]amino]phenyl]amino]thioxomethyl]-4-(1,1-dimethylethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1011301-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

A Technical Guide to the Function and Application of Tenovin-6 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of Tenovin-6 Hydrochloride, a potent small-molecule modulator with significant implications in cancer research and cell biology. We will delve into its core mechanism of action, downstream cellular effects, practical applications in experimental settings, and its therapeutic potential.

Core Mechanism: Dual Inhibition of Sirtuin Deacetylases

Tenovin-6 Hydrochloride is a cell-permeable compound that functions primarily as a direct inhibitor of the NAD+-dependent class III histone deacetylases, specifically Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2).[1][2][3] It also exhibits weaker inhibitory activity against SIRT3.[2][4][5] Sirtuins are critical regulators of numerous cellular processes, including gene silencing, metabolism, DNA repair, and cell survival.[1] In many cancers, SIRT1 and SIRT2 are overexpressed, where they deacetylate and inactivate tumor suppressor proteins, thereby promoting oncogenesis.[6]

The inhibitory concentrations (IC50) for Tenovin-6 against purified human sirtuins have been determined as:

By inhibiting SIRT1 and SIRT2, Tenovin-6 triggers a cascade of downstream events that collectively exert a potent anti-neoplastic effect.

Downstream Cellular Consequences of Sirtuin Inhibition

The inhibition of SIRT1 and SIRT2 by Tenovin-6 leads to two major, well-documented cellular outcomes: the activation of the p53 tumor suppressor pathway and the modulation of autophagy.

p53 Activation via Hyperacetylation

One of the most critical functions of SIRT1 is the deacetylation of the p53 tumor suppressor protein at lysine 382 (K382).[8][9] This deacetylation marks p53 for ubiquitination and subsequent proteasomal degradation, effectively keeping its tumor-suppressive functions in check.

Tenovin-6 disrupts this process. By inhibiting SIRT1, it prevents the deacetylation of p53, leading to its hyperacetylation.[1][8] Acetylated p53 is a stabilized and transcriptionally active form of the protein.[1] This activated p53 then accumulates in the nucleus and initiates downstream signaling, leading to:

-

Cell Cycle Arrest: Activated p53 upregulates the expression of cell cycle inhibitors like p21, halting cell proliferation.

-

Apoptosis: p53 transcriptionally activates pro-apoptotic genes, including PUMA, Noxa, and Bax, which trigger the intrinsic mitochondrial pathway of programmed cell death.[1]

This mechanism is particularly effective in cancer cells that retain wild-type TP53.[1][10]

Modulation of Autophagy

Autophagy is a cellular self-degradation process that removes damaged organelles and protein aggregates. While it can be a survival mechanism for cancer cells, its dysregulation can also lead to cell death. Tenovin-6 has been identified as a potent inhibitor of autophagic flux.[11][12]

The mechanism involves blocking the late stage of autophagy.[13] Tenovin-6 impairs lysosomal function and acidification, which is crucial for the final degradation step where autophagosomes fuse with lysosomes to form autolysosomes.[5][12][14] This blockage leads to an accumulation of autophagosomes, evidenced by increased levels of the marker protein LC3-II.[11][12][15]

Importantly, this effect on autophagy has been shown to occur independently of Tenovin-6's effects on SIRT1/2 and p53 in several cell types.[12][15][16] This suggests a multifaceted mechanism of action and provides an alternative pathway for inducing cell death, even in p53-mutant cancers.[6][17]

Applications in Research: Protocols & Methodologies

As a Senior Application Scientist, it is crucial to move from theory to practice. Here are validated, step-by-step protocols for key experiments to assess the function of Tenovin-6.

Practical Considerations: Solubility and Stock Preparation

Tenovin-6 Hydrochloride is the more water-soluble analog of its predecessor, Tenovin-1.[2][18] However, for consistent experimental results, proper handling is paramount.

-

Recommended Solvent: The recommended solvent for preparing a high-concentration stock solution is high-purity, anhydrous dimethyl sulfoxide (DMSO).[19] It is highly soluble in DMSO (up to ~98 mg/mL).[19]

-

Stock Solution Preparation (10 mM):

-

Allow Tenovin-6 Hydrochloride powder (MW: 491.09 g/mol for HCl salt) to equilibrate to room temperature.

-

Aseptically add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration (e.g., for 5 mg of powder, add 1.018 mL of DMSO).

-

Vortex thoroughly until the solution is clear.

-

Aliquot into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

-

Storage: Store the powder at -20°C for up to 3 years.[19] The DMSO stock solution is stable for up to one year at -80°C or one month at -20°C.[19]

-

Working Solution: Always prepare fresh working solutions for each experiment by diluting the DMSO stock in pre-warmed (37°C) cell culture medium. The final DMSO concentration in the culture should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[19]

Protocol: Western Blot for Target Engagement (p53 & Tubulin Acetylation)

This protocol validates that Tenovin-6 is engaging its targets within the cell by measuring the acetylation status of SIRT1 and SIRT2 substrates. The primary substrate for SIRT1 is p53, and for SIRT2, it is α-tubulin.[8][18]

Sources

- 1. benchchem.com [benchchem.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. mdpi.com [mdpi.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The sirtuin inhibitor tenovin-6 upregulates death receptor 5 and enhances cytotoxic effects of 5-fluorouracil and oxaliplatin in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tenovin-6 hydrochloride | SIRT2 inhibitor | Probechem Biochemicals [probechem.com]

- 8. p53 Activation: A Case against Sir - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Tenovin-6 impairs autophagy by inhibiting autophagic flux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dysregulation of autophagy in chronic lymphocytic leukemia with the small-molecule Sirtuin inhibitor Tenovin-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tenovin-6 impairs autophagy by inhibiting autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tenovin-6 inhibits proliferation and survival of diffuse large B-cell lymphoma cells by blocking autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Autophagic flux blockage by accumulation of weakly basic tenovins leads to elimination of B-Raf mutant tumour cells that survive vemurafenib - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antitumor Effects of a Sirtuin Inhibitor, Tenovin-6, against Gastric Cancer Cells via Death Receptor 5 Up-Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

Tenovin 6 Hydrochloride: A Technical Guide to its Application as a SIRT1 and SIRT2 Inhibitor

Abstract

Tenovin 6 hydrochloride has emerged as a significant small molecule inhibitor of the NAD⁺-dependent class III histone deacetylases, Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2).[1][2][3] This technical guide provides an in-depth exploration of Tenovin 6, designed for researchers, scientists, and drug development professionals. We will delve into its core mechanism of action, detailing its inhibitory effects on SIRT1 and SIRT2, which subsequently lead to the activation of the p53 tumor suppressor pathway and induction of apoptosis.[1][3][4] Furthermore, this guide will explore the multifaceted, and sometimes p53-independent, roles of Tenovin 6 in cellular processes such as autophagy and the upregulation of Death Receptor 5 (DR5).[5][6][7] This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows to facilitate its effective use in a research setting.

Introduction: The Sirtuin Landscape and the Advent of Tenovin 6

Sirtuins are a family of seven conserved NAD⁺-dependent protein deacetylases (SIRT1-7) that play crucial roles in a myriad of cellular processes, including stress responses, DNA repair, metabolism, and aging.[8][9] SIRT1 and SIRT2, in particular, have garnered significant attention for their roles in tumorigenesis.[10] SIRT1, a primarily nuclear protein, deacetylates both histone and non-histone proteins, including the tumor suppressor p53, thereby inhibiting its transcriptional activity and promoting cell survival.[7][11] SIRT2 is predominantly found in the cytoplasm and is involved in processes like cell cycle regulation through the deacetylation of substrates such as α-tubulin.[11][12][13]

The discovery of Tenovin 6, a more water-soluble analog of Tenovin-1, through a cell-based screen for p53 activators, provided a valuable chemical tool to probe the functions of SIRT1 and SIRT2.[4] Tenovin 6 inhibits the deacetylase activity of SIRT1 and SIRT2, leading to the hyperacetylation of their substrates and subsequent downstream cellular effects.[4][14]

Physicochemical Properties and Handling

This compound is the hydrochloride salt form of Tenovin 6, which enhances its solubility in aqueous solutions compared to its parent compound, Tenovin-1.[2][4]

| Property | Value | Source |

| Molecular Formula | C₂₅H₃₄N₄O₂S·HCl | [15] |

| Molecular Weight | 454.63 g/mol (free base) | [14] |

| CAS Number | 1011301-29-3 | [16] |

| Solubility | Soluble in DMSO (up to 98 mg/mL).[17] Limited solubility in purely aqueous solutions.[17] | [17] |

| Storage | Store solid form at -20°C for up to 3 years.[17] Stock solutions in DMSO can be stored at -80°C for up to one year.[17] Aqueous solutions should be prepared fresh and not stored for more than a day.[2][17] | [2][17] |

Note on Solubility: While Tenovin 6 is more water-soluble than Tenovin-1, it can still precipitate when a concentrated DMSO stock is diluted into aqueous buffers.[17] It is recommended to use fresh, anhydrous DMSO for stock solutions as moisture can decrease solubility.[17] For cell culture experiments, the final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Mechanism of Action: A Dual Inhibition Strategy

The primary mechanism of action of Tenovin 6 is the direct inhibition of the deacetylase activity of SIRT1 and SIRT2.[3][4][14] This inhibition leads to the accumulation of acetylated forms of their respective substrates, triggering a cascade of cellular events.

SIRT1 Inhibition and p53 Activation

A key consequence of SIRT1 inhibition by Tenovin 6 is the hyperacetylation and activation of the tumor suppressor protein p53.[4][18] SIRT1 normally deacetylates p53 at lysine 382 (K382), leading to its inactivation and subsequent degradation.[19] By inhibiting SIRT1, Tenovin 6 promotes the accumulation of acetylated, active p53.[4][19] This activated p53 can then induce cell cycle arrest and apoptosis by transcriptionally upregulating target genes such as p21 and pro-apoptotic members of the Bcl-2 family like PUMA and Noxa.[3][8]

Caption: Tenovin 6-mediated p53 activation pathway.

SIRT2 Inhibition and its Cellular Consequences

Tenovin 6 also potently inhibits SIRT2, a cytoplasmic deacetylase whose substrates include α-tubulin.[4][11] Inhibition of SIRT2 leads to the hyperacetylation of α-tubulin, which can affect microtubule dynamics and stability.[4][11] The consequences of SIRT2 inhibition by Tenovin 6 are still being fully elucidated but may contribute to its anti-proliferative effects.

Quantitative Data: Inhibitory Concentrations

The efficacy of Tenovin 6 as a sirtuin inhibitor has been quantified through in vitro enzymatic assays, with the half-maximal inhibitory concentration (IC50) values varying slightly between studies.

| Target Sirtuin | IC50 (μM) | Source(s) |

| SIRT1 | 21 | [4][14][16][19] |

| SIRT2 | 10 | [4][14][16][19] |

| SIRT3 | 67 | [4][14][19] |

Tenovin 6 demonstrates greater potency against SIRT2 compared to SIRT1 and is significantly less effective against SIRT3.[4][14] It shows poor inhibition of class I histone deacetylases like HDAC8, indicating a degree of selectivity for class III sirtuins.[4]

Beyond Sirtuin Inhibition: Pleiotropic Effects of Tenovin 6

Recent research has revealed that the cellular effects of Tenovin 6 extend beyond its direct inhibition of SIRT1 and SIRT2 and the subsequent activation of p53.

Modulation of Autophagy

Several studies have demonstrated that Tenovin 6 can modulate autophagy, a cellular recycling process that can either promote cell survival or cell death depending on the context.[1][5] In some cancer cell lines, Tenovin 6 has been shown to block autophagy flux, leading to the accumulation of autophagosomes and the autophagy-related protein LC3B-II.[5][19] This effect appears to be independent of its effects on SIRT1/2 and p53.[5][19] The inhibition of autophagy may represent a crucial component of Tenovin 6's anti-cancer activity, particularly in tumors that rely on autophagy for survival under stress.

p53-Independent Apoptosis and Upregulation of Death Receptor 5 (DR5)

Interestingly, Tenovin 6 can induce apoptosis in cancer cells irrespective of their p53 status.[6][7] One of the key p53-independent mechanisms is the upregulation of Death Receptor 5 (DR5).[6][7] DR5 is a cell surface receptor that, upon binding to its ligand TRAIL, initiates the extrinsic apoptosis pathway. Tenovin 6 has been shown to increase DR5 expression in colon and gastric cancer cells, thereby sensitizing them to apoptosis.[6][7]

Experimental Protocols

The following protocols provide a framework for investigating the cellular effects of Tenovin 6. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of Tenovin 6 on a cancer cell line of interest.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

DMSO (anhydrous)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of Tenovin 6 in complete culture medium from a concentrated DMSO stock. Include a vehicle control (DMSO at the same final concentration as the highest Tenovin 6 concentration).

-

Remove the medium from the wells and add 100 µL of the Tenovin 6 dilutions or vehicle control.

-

Incubate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.[1]

Western Blot Analysis of Protein Acetylation and Apoptosis Markers

This protocol is for detecting changes in the expression and post-translational modification of key proteins following Tenovin 6 treatment.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Primary antibodies (e.g., anti-p53, anti-acetyl-p53 (Lys382), anti-SIRT1, anti-SIRT2, anti-acetyl-α-tubulin, anti-LC3B, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Treat cells with various concentrations of Tenovin 6 for the desired time points.

-

Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.[1]

Sources

- 1. benchchem.com [benchchem.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. benchchem.com [benchchem.com]

- 4. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tenovin-6 inhibits proliferation and survival of diffuse large B-cell lymphoma cells by blocking autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The sirtuin inhibitor tenovin-6 upregulates death receptor 5 and enhances cytotoxic effects of 5-fluorouracil and oxaliplatin in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antitumor effects of a sirtuin inhibitor, tenovin-6, against gastric cancer cells via death receptor 5 up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Six Proteins That Could Hold the Key to Slowing Aging | Technology Networks [technologynetworks.com]

- 10. SIRT1 and other sirtuins in Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]

- 14. selleckchem.com [selleckchem.com]

- 15. Tenovin-6 | C25H34N4O2S | CID 24772043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Tenovin-6 hydrochloride | SIRT2 inhibitor | Probechem Biochemicals [probechem.com]

- 17. benchchem.com [benchchem.com]

- 18. Tenovin-6-mediated inhibition of SIRT1/2 induces apoptosis in acute lymphoblastic leukemia (ALL) cells and eliminates ALL stem/progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the p53 Activation Pathway by Tenovin-6 Hydrochloride

This guide provides a comprehensive technical overview of the molecular mechanisms underlying the activation of the p53 tumor suppressor pathway by Tenovin-6 hydrochloride. It is intended for researchers, scientists, and drug development professionals engaged in cancer biology and therapeutics.

Introduction: The Significance of p53 Reactivation and the Role of Tenovin-6

The tumor suppressor protein p53, often hailed as the "guardian of the genome," is a critical regulator of cell cycle progression and apoptosis.[1] Its inactivation is a hallmark of many cancers, permitting unchecked cellular proliferation.[1] Consequently, the pharmacological reactivation of p53 represents a highly sought-after therapeutic strategy.[2] Tenovin-6, a water-soluble analog of Tenovin-1, has emerged as a potent small-molecule activator of p53.[3][4] This guide delineates the core mechanism of Tenovin-6, focusing on its interaction with sirtuins and the subsequent impact on p53 activity.

Core Mechanism: Sirtuin Inhibition as the Catalyst for p53 Activation

Tenovin-6 functions primarily as an inhibitor of the NAD+-dependent class III histone deacetylases, specifically Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2).[5][6][7] Sirtuins contribute to tumorigenesis by deacetylating a variety of proteins, including p53, thereby suppressing its tumor-suppressive functions.[8][9]

By inhibiting the deacetylase activity of SIRT1 and SIRT2, Tenovin-6 leads to the hyperacetylation of p53, particularly at lysine 382 (K382).[4][9][10] This post-translational modification is crucial as it stabilizes the p53 protein and enhances its transcriptional activity.[4][10] Activated p53 can then bind to the promoter regions of its target genes, inducing the expression of proteins involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, Noxa, and Bax).[2][4][10]

While the activation of p53 is a primary anti-cancer mechanism of Tenovin-6, it is important to note that Tenovin-6 can also induce apoptosis in cancer cells that lack functional p53, suggesting the existence of p53-independent cell death pathways.[8][11] One such mechanism involves the upregulation of Death Receptor 5 (DR5).[8][11]

Quantitative Data on Tenovin-6 Activity

| Target | IC50 | Reference(s) |

| SIRT1 | 21 µM | [6][12][13][14] |

| SIRT2 | 10 µM | [6][12][13][14] |

| SIRT3 | 67 µM | [3][6][13][14] |

Table 1: Inhibitory concentrations (IC50) of Tenovin-6 against human sirtuins in vitro.

Signaling Pathway Diagram

Caption: Standard workflow for Western blot analysis.

Apoptosis Detection via Caspase-Glo® 3/7 Assay

To quantify the induction of apoptosis by Tenovin-6, a caspase activity assay can be employed. The Caspase-Glo® 3/7 assay is a sensitive, luminescent method for measuring the activity of executioner caspases 3 and 7. [15][16] Materials:

-

Cells treated with Tenovin-6 in a 96-well plate

-

Caspase-Glo® 3/7 Assay System (Promega)

Procedure:

-

Assay Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to create the Caspase-Glo® 3/7 Reagent. [17]2. Cell Treatment: Treat cells with Tenovin-6 as described for the Western blot analysis.

-

Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well. [17]4. Incubation: Mix the contents of the wells on a plate shaker and incubate at room temperature for 30 minutes to 3 hours. [17]5. Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. [17]

Concluding Remarks

Tenovin-6 hydrochloride is a valuable pharmacological tool for probing the p53 signaling pathway and holds potential as an anti-cancer therapeutic. Its mechanism of action, centered on the inhibition of SIRT1 and SIRT2, leads to the robust activation of p53 and the induction of apoptosis in cancer cells. The experimental protocols detailed in this guide provide a framework for the rigorous investigation of Tenovin-6's biological effects. As with any small molecule inhibitor, it is crucial to consider potential off-target effects and to validate findings using multiple experimental approaches.

References

-

Caspase-Glo® 3/7 Assay Protocol. Promega Corporation.

-

Tenovin-6. BPS Bioscience.

-

Tenovin-6 | SIRT2 inhibitor. Probechem Biochemicals.

-

Tenovin-6: A Technical Guide to its Mechanism of Action in Cancer Cells. Benchchem.

-

Caspase 3/7 Activity. Protocols.io.

-

Tenovin-6 Hydrochloride | p53 Activator. MedchemExpress.com.

-

Caspase-Glo® 3/7 3D Assay Technical Manual. Promega Corporation.

-

Antitumor effects of a sirtuin inhibitor, tenovin-6, against gastric cancer cells via death receptor 5 up-regulation. PubMed.

-

Recent Advances in the Discovery of SIRT1/2 Inhibitors via Computational Methods: A Perspective. MDPI.

-

Pharmacological Advantage of SIRT2-Selective versus pan-SIRT1–3 Inhibitors. ACS Chemical Biology.

-

Pharmacological Activation of p53 in Cancer Cells. PMC - PubMed Central.

-

Sirtuins inhibitors. Adooq Bioscience.

-

Caspase-Glo(R) 3/7 Assay Technical Bulletin #TB323. Promega Corporation.

-

Application Note and Protocol: JGB1741 for Western Blot Analysis of p53 Acetylation. Benchchem.

-

The Sirtuin Inhibitor Tenovin-6 Upregulates Death Receptor 5 and... Ingenta Connect.

-

Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator. Cancer Cell.

-

Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. National Center for Advancing Translational Sciences.

-

Tenovin-6 inhibits proliferation and survival of diffuse large B-cell lymphoma cells by blocking autophagy. NIH.

-

A Comparative Guide to the Western Blot Validation of p53 Activation by Tenovin-6. Benchchem.

-

Tenovin-6 induces p53 activation or initiated but failed to induce full... ResearchGate.

-

Tenovin-6 induces activation of p53 in ALL cells. A, Molecular... ResearchGate.

-

Tenovin-6-mediated inhibition of SIRT1/2 induces apoptosis in acute lymphoblastic leukemia (ALL) cells and eliminates ALL stem/progenitor cells. PubMed.

-

p53 Activation: A Case against Sir. PMC - NIH.

-

Application Notes: Western Blot Protocol for Monitoring Protein Acetylation after SIRT1-IN-5 Treatment. Benchchem.

-

Detection of Post-translationally Modified p53 by Western Blotting. PubMed.

-

Tenovin-6 solubility issues in aqueous media. Benchchem.

-

Tenovin-6 | Autophagy | Sirtuin | Dehydrogenase. TargetMol.

-

Tenovin-6 induces p21 expression without affecting p53 acetylation at... ResearchGate.

-

Tenovin-6 | p53 Activator. MedchemExpress.com.

-

Tenovin-6. LKT Labs.

-

ab156065 SIRT1 Activity Assay Kit (Fluorometric). Abcam.

-

Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. NIH.

-

Western Blot protocol for p53 Antibody (NBP1-33779). Novus Biologicals.

-

Tenovin-6 p53 activator. Selleck Chemicals.

-

SIRT1 Assay Kit (CS1040) - Technical Bulletin. Sigma-Aldrich.

-

SIRT1 Direct Fluorescent Screening Assay Kit. Cayman Chemical.

-

SIRT1 Assay Kit. Sigma-Aldrich.

-

Tenovin-6 induces p53 activation or initiated but failed to induce full... ResearchGate.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Pharmacological Activation of p53 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. adooq.com [adooq.com]

- 7. Tenovin-6 - LKT Labs [lktlabs.com]

- 8. Antitumor effects of a sirtuin inhibitor, tenovin-6, against gastric cancer cells via death receptor 5 up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. p53 Activation: A Case against Sir - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. The Sirtuin Inhibitor Tenovin-6 Upregulates Death Receptor 5 and ...: Ingenta Connect [ingentaconnect.com]

- 12. Tenovin-6 | SIRT2 inhibitor | Probechem Biochemicals [probechem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. selleckchem.com [selleckchem.com]

- 15. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 16. Caspase 3/7 Activity [protocols.io]

- 17. promega.com [promega.com]

Discovery and chemical properties of Tenovin 6 Hydrochloride

Introduction: Unveiling a Dual-Action Modulator of Cellular Pathways

Tenovin 6, and its more water-soluble hydrochloride salt, emerged from a cell-based screen designed to identify activators of the tumor suppressor protein p53.[1][2] Initially characterized for its ability to induce p53-dependent transcription, subsequent research revealed a more complex pharmacological profile.[1] Tenovin 6 was identified as a potent inhibitor of the NAD+-dependent deacetylases Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2).[3][4] This dual activity has positioned Tenovin 6 as a valuable chemical probe for dissecting the intricate interplay between p53 signaling, sirtuin-mediated deacetylation, and other critical cellular processes, most notably autophagy.[5][6] This guide provides an in-depth technical overview of Tenovin 6 Hydrochloride, from its fundamental chemical properties to its multifaceted mechanism of action and practical experimental protocols for its use in a research setting.

Chemical and Physical Properties

This compound is the more water-soluble analog of Tenovin-1, facilitating its use in a wider range of biological assays.[3] Its key chemical and physical properties are summarized below.

| Property | Value | Source(s) |

| Chemical Name | 4-tert-butyl-N-[[4-[5-(dimethylamino)pentanoylamino]phenyl]carbamothioyl]benzamide hydrochloride | [7] |

| Molecular Formula | C25H35ClN4O2S | [8] |

| Molecular Weight | 491.09 g/mol | [8] |

| CAS Number | 1011301-29-3 | [8][9] |

| Appearance | Crystalline solid | [9] |

| Solubility | DMSO: ≥ 49 mg/mL (99.78 mM) | [10] |

| Ethanol: 1 mg/ml | [9] | |

| Storage | Powder: -20°C for up to 3 years. In DMSO: -80°C for up to 1 year, -20°C for up to 1 month. | [8][11] |

Mechanism of Action: A Tale of Two Pathways

The biological effects of this compound are primarily attributed to its influence on two major cellular pathways: the SIRT1/p53 axis and the autophagy pathway. It is crucial for researchers to understand that these effects can be context-dependent and, in some cases, independent of each other.[5][12]

Inhibition of SIRT1/SIRT2 and Activation of p53

Tenovin 6 directly inhibits the deacetylase activity of SIRT1 and SIRT2.[3][4] SIRT1 is a key negative regulator of the tumor suppressor p53, deacetylating it at lysine residue 382 (K382) and thereby marking it for degradation. By inhibiting SIRT1, Tenovin 6 leads to the hyperacetylation of p53 at K382, which stabilizes the p53 protein and enhances its transcriptional activity.[1][13] This leads to the upregulation of p53 target genes involved in cell cycle arrest and apoptosis, such as p21.[13][14]

Caption: Tenovin 6 inhibits SIRT1/SIRT2, leading to p53 hyperacetylation and activation.

Modulation of Autophagy

Beyond its effects on sirtuins and p53, Tenovin 6 has been shown to be a potent modulator of autophagy.[5][6] Autophagy is a cellular recycling process that can either promote cell survival or contribute to cell death depending on the context. Tenovin 6 consistently increases the levels of microtubule-associated protein 1 light chain 3B-II (LC3B-II), a key marker of autophagosome formation.[12][15] However, this accumulation of LC3B-II is not due to the induction of autophagy but rather to the blockage of autophagic flux.[5][6] Tenovin 6 impairs the acidification of lysosomes and hinders their hydrolytic activity, which prevents the degradation of autophagosomes.[16][17] This inhibitory effect on autophagy appears to be independent of its actions on SIRT1/2 and p53 in many cell types.[5][12]

Caption: Tenovin 6 blocks autophagic flux by impairing lysosomal function.

Experimental Protocols

The following protocols provide a starting point for researchers investigating the effects of this compound. Optimization may be required depending on the cell type and experimental conditions.

Preparation of this compound Stock Solution

Rationale: Proper preparation and storage of the stock solution are critical for maintaining the compound's activity and ensuring reproducible results. DMSO is the recommended solvent due to the high solubility of this compound.[11]

Procedure:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO. For example, dissolve 4.91 mg of this compound (MW: 491.09 g/mol ) in 1 mL of DMSO.

-

Gently vortex or sonicate at room temperature to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -80°C for long-term storage (up to one year) or at -20°C for short-term storage (up to one month).[11]

Cell Viability Assay (MTS Assay)

Rationale: To determine the cytotoxic effects of this compound and calculate its IC50 value in a specific cell line. The MTS assay is a colorimetric method for assessing cell viability.

Procedure:

-

Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the course of the experiment.

-

After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.1, 0.5, 1, 5, 10, 20 µM) and a vehicle control (DMSO).

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Western Blot Analysis of Key Protein Markers

Rationale: To investigate the molecular mechanisms of this compound action by examining changes in the expression and post-translational modification of key proteins in the p53 and autophagy pathways.

Procedure:

-

Treat cells with this compound at the desired concentration and for the specified time.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins overnight at 4°C. Recommended primary antibodies include:

-

p53 pathway: Acetyl-p53 (Lys382), total p53, p21.

-

Autophagy pathway: LC3B, p62/SQSTM1.

-

Sirtuin activity: Acetylated-tubulin (for SIRT2 activity).

-

Loading control: GAPDH, β-actin.

-

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Caption: A generalized workflow for Western blot analysis.

Conclusion and Future Perspectives

This compound is a multifaceted small molecule with significant potential as a tool for cancer research and drug development. Its ability to concurrently modulate p53 activity and autophagy provides a unique opportunity to investigate the crosstalk between these two fundamental cellular processes. However, the observation that its effects on autophagy can be independent of SIRT1/2 and p53 highlights the need for careful experimental design and interpretation of results.[5][12] Future research will likely focus on elucidating the precise molecular targets responsible for its autophagy-inhibiting properties and exploring its therapeutic potential in combination with other anti-cancer agents.

References

-

Ke, X., et al. (2020). Heterogeneous Responses of Gastric Cancer Cell Lines to Tenovin-6 and Synergistic Effect with Chloroquine. ResearchGate. Retrieved from [Link]

-

Tenovin-6. (n.d.). BPS Bioscience. Retrieved from [Link]

-

Yuan, H., et al. (2017). Tenovin-6 inhibits proliferation and survival of diffuse large B-cell lymphoma cells by blocking autophagy. Oncotarget, 8(46), 80450–80463. Retrieved from [Link]

-

Yuan, H., et al. (2017). Tenovin-6 impairs autophagy by inhibiting autophagic flux. Cell Death & Disease, 8(2), e2608. Retrieved from [Link]

-

Tenovin-6 HCl Datasheet. (n.d.). DC Chemicals. Retrieved from [Link]

-

McCarthy, A. R., et al. (2018). Autophagic flux blockage by accumulation of weakly basic tenovins leads to elimination of B-Raf mutant tumour cells that survive vemurafenib. Cell Death & Disease, 9(5), 463. Retrieved from [Link]

-

Tenovin-6 induces p53 activation or initiated but failed to induce full program of autophagy in GC cells. (2020). ResearchGate. Retrieved from [Link]

-

Tsubaki, M., et al. (2013). The sirtuin inhibitor tenovin-6 upregulates death receptor 5 and enhances cytotoxic effects of 5-fluorouracil and oxaliplatin in colon cancer cells. Oncology Reports, 30(2), 955-962. Retrieved from [Link]

-

Lain, S., et al. (2008). Discovery, in vivo activity, and mechanism of action of a small-molecule p53 activator. Cancer Cell, 13(5), 454-463. Retrieved from [Link]

-

Yuan, H., et al. (2017). Tenovin-6 impairs autophagy by inhibiting autophagic flux. Cell Death & Disease, 8(2), e2608. Retrieved from [Link]

-

Tenovin-6 induces activation of p53 in ALL cells. (n.d.). ResearchGate. Retrieved from [Link]

-

Autophagy protein expression profiles following Tnv-6 treatment. (2020). ResearchGate. Retrieved from [Link]

-

Li, L., et al. (2015). Tenovin-6-mediated inhibition of SIRT1/2 induces apoptosis in acute lymphoblastic leukemia (ALL) cells and eliminates ALL stem/progenitor cells. Journal of Cancer Research and Clinical Oncology, 141(12), 2095-2104. Retrieved from [Link]

-

Recent Advances in the Discovery of SIRT1/2 Inhibitors via Computational Methods: A Perspective. (2022). MDPI. Retrieved from [Link]

-

McCarthy, A. R., et al. (2012). Discovery and Validation of SIRT2 Inhibitors Based on Tenovin-6: Use of a 1H-NMR Method to Assess Deacetylase Activity. Molecules, 17(12), 14689-14703. Retrieved from [Link]

-

Activity of novel tenovin analogues against SIRT1 and SIRT2. (2012). ResearchGate. Retrieved from [Link]

-

Tsubaki, M., et al. (2014). Antitumor Effects of a Sirtuin Inhibitor, Tenovin-6, against Gastric Cancer Cells via Death Receptor 5 Up-Regulation. PLoS ONE, 9(7), e102831. Retrieved from [Link]

-

Tenovin-6. (n.d.). PubChem. Retrieved from [Link]

-

Tenovin-6. (n.d.). Selleck Chemicals. Retrieved from [Link]

Sources

- 1. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tenovin-6 hydrochloride | SIRT2 inhibitor | Probechem Biochemicals [probechem.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. mdpi.com [mdpi.com]

- 5. Tenovin-6 impairs autophagy by inhibiting autophagic flux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Autophagic flux blockage by accumulation of weakly basic tenovins leads to elimination of B-Raf mutant tumour cells that survive vemurafenib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. Tenovin-6 HCl Datasheet DC Chemicals [dcchemicals.com]

- 9. caymanchem.com [caymanchem.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. benchchem.com [benchchem.com]

- 12. Tenovin-6 inhibits proliferation and survival of diffuse large B-cell lymphoma cells by blocking autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Tenovin-6 impairs autophagy by inhibiting autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]

Tenovin-6 Hydrochloride and its Impact on Autophagy in Leukemia: An In-depth Technical Guide

This technical guide provides an in-depth exploration of the multifaceted effects of Tenovin-6 hydrochloride on autophagic processes in leukemia. It is intended for researchers, scientists, and professionals in drug development who are investigating novel therapeutic strategies for hematological malignancies. This document delves into the context-dependent mechanisms of Tenovin-6, offering detailed experimental protocols and visualizing complex signaling pathways to facilitate a comprehensive understanding of its preclinical applications.

Introduction: The Dual Role of Tenovin-6 in Leukemia

Tenovin-6, a small molecule inhibitor of sirtuin deacetylases (SIRT1 and SIRT2), has emerged as a compound of significant interest in cancer research.[1] Sirtuins, a class of NAD+-dependent deacetylases, are crucial regulators of numerous cellular processes, including cell survival, metabolism, and DNA repair, and are often dysregulated in cancer.[2][3][4] Tenovin-6 was initially identified as a potent activator of the p53 tumor suppressor pathway.[5] Its anti-neoplastic properties have been demonstrated across various cancer models.[5][6]

In the landscape of leukemia, Tenovin-6 exhibits a fascinating duality in its mechanism of action. In Acute Lymphoblastic Leukemia (ALL), it primarily induces apoptosis through the activation of p53.[6][7] Conversely, in Chronic Lymphocytic Leukemia (CLL), its cytotoxic effects are largely attributed to the dysregulation of autophagy, a cellular self-eating process, in a manner that appears to be independent of p53.[8][9] This guide will dissect these distinct mechanisms, with a primary focus on the intricate interplay between Tenovin-6 and autophagy in leukemic cells.

Mechanistic Deep Dive: Tenovin-6's Context-Dependent Effects

The cellular response to Tenovin-6 in leukemia is not uniform and is highly dependent on the specific subtype of the disease. This section will elucidate the distinct signaling pathways modulated by Tenovin-6 in ALL and CLL.

In Acute Lymphoblastic Leukemia (ALL): A p53-Dependent Apoptotic Pathway

In ALL, particularly in preclinical models using cell lines such as REH and NALM-6, Tenovin-6 functions as a potent inducer of apoptosis.[6][7] The primary mechanism involves the inhibition of SIRT1 and SIRT2, which leads to the hyperacetylation and subsequent activation of the p53 tumor suppressor protein.[6] Activated p53 then transcriptionally upregulates pro-apoptotic target genes, culminating in programmed cell death.[1] Furthermore, Tenovin-6 has been shown to inhibit the Wnt/β-catenin signaling pathway, another critical pathway for cancer cell survival and proliferation.[6][7]

Figure 1: Tenovin-6 induced apoptosis in ALL.

In Chronic Lymphocytic Leukemia (CLL): A p53-Independent Dysregulation of Autophagy

The narrative in CLL is markedly different. Here, the cytotoxic effects of Tenovin-6 are not mediated by p53 activation or apoptosis.[8][9] Instead, Tenovin-6 induces a dysregulation of autophagy.[8][9] Autophagy is a catabolic process that delivers cytoplasmic components to the lysosome for degradation and recycling. While it can promote survival in some contexts, its dysregulation can be detrimental.

Studies have shown that Tenovin-6 treatment in CLL cells leads to an accumulation of the autophagosome marker LC3-II and the autophagy substrate p62/SQSTM1.[8][10] This accumulation is not due to an induction of autophagy but rather an impairment of the later stages of the process, specifically the fusion of autophagosomes with lysosomes and the subsequent degradation of their cargo.[5][11] This is often referred to as a blockage of "autophagic flux." Interestingly, this effect has been observed to be independent of its sirtuin-inhibitory activity in some contexts, suggesting a more complex pharmacological profile for Tenovin-6 than initially understood.[5][11]

Figure 2: Tenovin-6 dysregulates autophagy in CLL.

Quantitative Data Summary

The following table summarizes key quantitative findings from preclinical studies of Tenovin-6 in leukemia cell lines.

| Cell Line | Leukemia Type | Assay | Parameter | Value | Reference |

| REH | ALL | MTS Assay | IC50 | ~5 µM | [6] |

| NALM-6 | ALL | MTS Assay | IC50 | ~5 µM | [6] |

| Primary ALL cells | ALL | Apoptosis Assay | Apoptotic Cells | Significant increase | [6][7] |

| CLL cells | CLL | MTS Assay | Cytotoxicity | Dose-dependent | [8][9] |

Experimental Protocols: Assessing Tenovin-6's Impact on Autophagy

To rigorously investigate the effects of Tenovin-6 on autophagy in leukemia cells, a combination of biochemical and imaging-based assays is recommended. The following protocols provide a detailed, step-by-step methodology.

Western Blotting for Autophagy Markers (LC3-II and p62)

This protocol is fundamental for assessing autophagic flux. An increase in the lipidated form of LC3 (LC3-II) suggests an accumulation of autophagosomes. A concurrent increase in p62, a protein that is itself degraded by autophagy, indicates a blockage in the pathway.

Materials:

-

Leukemia cell lines (e.g., from CLL patients)

-

Tenovin-6 hydrochloride (stock solution in DMSO)

-

Bafilomycin A1 (positive control for autophagic flux blockage)

-

Cell culture medium and supplements

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Procedure:

-

Cell Seeding and Treatment: Seed leukemia cells in 6-well plates at an appropriate density. Allow them to acclimate before treating with vehicle control (DMSO), Tenovin-6 (e.g., 5-10 µM), and/or Bafilomycin A1 (e.g., 50 nM) for various time points (e.g., 6, 12, 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities for LC3-II and p62, and normalize them to the loading control. An increase in both LC3-II and p62 upon Tenovin-6 treatment, similar to the effect of Bafilomycin A1, suggests an inhibition of autophagic flux.[8][10]

Figure 3: Western Blotting Workflow.

Fluorescence Microscopy for Autophagosome Visualization

This method allows for the direct visualization of autophagosomes within the cells.

Materials:

-

Leukemia cells

-

Tenovin-6 hydrochloride

-

Glass-bottom dishes or coverslips

-

Fluorescence microscope

-

Antibodies for immunofluorescence (e.g., anti-LC3) or fluorescently-tagged LC3 constructs (e.g., GFP-LC3)

Procedure:

-

Cell Culture and Treatment: Grow leukemia cells on glass-bottom dishes or coverslips. Treat with Tenovin-6 as described in the Western blotting protocol.

-

Immunofluorescence Staining (if not using a fluorescently-tagged protein):

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with a detergent (e.g., Triton X-100).

-

Block with a suitable blocking buffer.

-

Incubate with a primary antibody against LC3.

-

Wash and incubate with a fluorescently-labeled secondary antibody.

-

-

Imaging: Visualize the cells using a fluorescence microscope. An increase in the number of punctate structures (representing autophagosomes) per cell in Tenovin-6 treated cells compared to the control indicates an accumulation of autophagosomes.

Conclusion and Future Directions

Tenovin-6 hydrochloride is a promising anti-leukemic agent with a fascinating, context-dependent mechanism of action. While its pro-apoptotic effects in ALL are clearly linked to SIRT1/2 inhibition and p53 activation, its ability to induce cytotoxicity in CLL by dysregulating autophagy highlights a distinct and equally important therapeutic avenue. The observation that Tenovin-6 can impair autophagic flux, potentially independently of its sirtuin-inhibitory function, warrants further investigation to fully elucidate its molecular targets and optimize its therapeutic application. Future research should focus on identifying the precise molecular machinery through which Tenovin-6 impairs lysosomal function and autophagosome clearance. Additionally, exploring combination therapies that exploit this unique mechanism of action could pave the way for more effective treatments for leukemia. As of late 2025, while numerous clinical trials are ongoing for various novel leukemia treatments, specific trials for Tenovin-6 in leukemia are not prominently listed, indicating its current stage is primarily preclinical for this indication.[12][13][14]

References

-

Ghia, P., et al. (2013). Dysregulation of autophagy in chronic lymphocytic leukemia with the small-molecule Sirtuin inhibitor Tenovin-6. Blood, 121(24), 4924-4933. [Link]

-

Zhang, T., et al. (2020). Sirtuin inhibitors as anticancer agents. Frontiers in Pharmacology, 11, 567. [Link]

-

Shen, H., et al. (2024). Targeting sirtuins for cancer therapy: epigenetics modifications and beyond. Theranostics, 14(17), 6726-6767. [Link]

-

Carafa, V., et al. (2019). Therapeutic Potential of Sirtuin Inhibitors in Cancer. Royal Society of Chemistry. [Link]

-

Jin, Y., et al. (2015). Tenovin-6-mediated inhibition of SIRT1/2 induces apoptosis in acute lymphoblastic leukemia (ALL) cells and eliminates ALL stem/progenitor cells. BMC Cancer, 15, 226. [Link]

-

Yuan, H., et al. (2017). Tenovin-6 impairs autophagy by inhibiting autophagic flux. Cell Death & Disease, 8(2), e2608. [Link]

-

Mendoza, A. S., et al. (2022). Sirtuins as Therapeutic Targets for Treating Cancer, Metabolic Diseases, and Neurodegenerative Diseases. International Journal of Molecular Sciences, 23(21), 13399. [Link]

-

Jin, Y., et al. (2015). Tenovin-6-mediated inhibition of SIRT1/2 induces apoptosis in acute lymphoblastic leukemia (ALL) cells and eliminates ALL stem/progenitor cells. PubMed. [Link]

-

Ghia, P., et al. (2013). Dysregulation of autophagy in chronic lymphocytic leukemia with the small-molecule Sirtuin inhibitor Tenovin-6. PubMed Central. [Link]

-

ResearchGate. (2013). Autophagy protein expression profiles following Tnv-6 treatment. ResearchGate. [Link]

-

Yuan, H., et al. (2017). Tenovin-6 impairs autophagy by inhibiting autophagic flux. PubMed. [Link]

-

Chung, J. G., et al. (2022). Current Trends in Sirtuin Activator and Inhibitor Development. Molecules, 27(19), 6533. [Link]

-

Li, L., et al. (2012). Activation of p53 by SIRT1 inhibition enhances elimination of CML leukemia stem cells in combination with imatinib. Cancer Cell, 21(3), 404-417. [Link]

-

Yuan, H., et al. (2017). Tenovin-6 inhibits proliferation and survival of diffuse large B-cell lymphoma cells by blocking autophagy. Oncotarget, 8(30), 49349-49363. [Link]

-

ResearchGate. (2015). Tenovin-6 induces apoptosis in ALL cells. ResearchGate. [Link]

-

Sunami, Y., et al. (2011). The SirT1 Inhibitor Tenovin-6 Induces Monocytic Differentiation in APL Cells. Blood, 118(21), 3827. [Link]

-

Norton Healthcare. (2025). Leukemia Clinical Trials and Research. Norton Healthcare. [Link]

-

Konopleva, M. (2025). Ongoing trials investigating novel treatments for younger and older patients with AML. VJHemOnc. [Link]

-

GlobeNewswire. (2025). Acute Myeloid Leukemia Clinical Trial Pipeline Appears Robust With 100+ Key Pharma Companies Actively Working in the Domain. GlobeNewswire. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting sirtuins for cancer therapy: epigenetics modifications and beyond [thno.org]

- 4. books.rsc.org [books.rsc.org]

- 5. Tenovin-6 impairs autophagy by inhibiting autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tenovin-6-mediated inhibition of SIRT1/2 induces apoptosis in acute lymphoblastic leukemia (ALL) cells and eliminates ALL stem/progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tenovin-6-mediated inhibition of SIRT1/2 induces apoptosis in acute lymphoblastic leukemia (ALL) cells and eliminates ALL stem/progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dysregulation of autophagy in chronic lymphocytic leukemia with the small-molecule Sirtuin inhibitor Tenovin-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dysregulation of autophagy in chronic lymphocytic leukemia with the small-molecule Sirtuin inhibitor Tenovin-6 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Tenovin-6 impairs autophagy by inhibiting autophagic flux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nortonhealthcare.com [nortonhealthcare.com]

- 13. youtube.com [youtube.com]

- 14. Acute Myeloid Leukemia Clinical Trial Pipeline Appears [globenewswire.com]

A Technical Guide to the Sirtuin-Independent Mechanisms of Tenovin 6 Hydrochloride

Abstract

Tenovin 6, a water-soluble analog of Tenovin-1, was initially identified and is widely utilized as a dual inhibitor of the NAD⁺-dependent deacetylases Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2). Its canonical mechanism of action is attributed to the inhibition of SIRT1-mediated p53 deacetylation, leading to p53 activation and subsequent cell cycle arrest or apoptosis. However, a growing body of evidence reveals that the anti-neoplastic effects of Tenovin 6 are not solely dependent on sirtuin inhibition or functional p53. This technical guide provides an in-depth exploration of the significant sirtuin-independent activities of Tenovin 6. We will dissect its role as a potent inhibitor of autophagic flux, a p53-independent inducer of apoptosis via Death Receptor 5 (DR5) upregulation, and an inhibitor of dihydroorotate dehydrogenase (DHODH). This document is intended for researchers, scientists, and drug development professionals, providing not only mechanistic insights but also field-proven experimental protocols to validate these off-target effects, ensuring a comprehensive understanding of this multifaceted compound.

Part 1: Revisiting the Canonical Mechanism: A Foundation for Off-Target Discovery

The discovery of Tenovin 6 stemmed from a cell-based screen for small-molecule activators of the p53 tumor suppressor.[1] Its activity was subsequently traced to the inhibition of SIRT1 and SIRT2, which are negative regulators of p53.[1][2] By preventing the deacetylation of p53 at lysine 382, Tenovin 6 promotes p53 stabilization and transcriptional activity, leading to the expression of downstream targets like p21.[2][3] This mechanism established Tenovin 6 as a valuable tool for studying sirtuin biology and as a potential therapeutic agent.

However, a critical observation that challenged this singular mechanism was that Tenovin 6 retained potent cytotoxic activity in cancer cells with mutated or null TP53.[1][4] Furthermore, in some cell lines, the potent anti-proliferative effects of Tenovin 6 did not correlate with p53 activation status or were observed at time points preceding any detectable change in p53 acetylation.[5] These discrepancies strongly suggested the existence of other cellular targets and sirtuin-independent pathways critical to its anti-cancer effects.

Data Presentation: Sirtuin Inhibitory Profile

The inhibitory concentrations of Tenovin 6 against the class I sirtuins highlight its potency and relative selectivity.

| Target | IC₅₀ (μM) | Reference(s) |

| SIRT1 | 21 | [2][6][7] |

| SIRT2 | 10 | [2][6][7] |

| SIRT3 | 67 | [2][6][7] |

Part 2: The Major Sirtuin-Independent Pathway: Blockade of Autophagic Flux

One of the most significant and well-documented sirtuin-independent effects of Tenovin 6 is the potent inhibition of autophagy.[5][8] Autophagy is a cellular catabolic process for degrading and recycling cellular components, which can promote cancer cell survival under stress. Tenovin 6 disrupts this process not by preventing the formation of autophagosomes, but by blocking their subsequent degradation, a process known as inhibiting autophagic flux.

Mechanism of Autophagy Inhibition

Mechanistic studies have shown that Tenovin 6 treatment leads to a significant accumulation of the lipidated form of Microtubule-associated protein 1 light chain 3B (LC3B-II), a key marker of autophagosomes.[5][8] Crucially, this accumulation occurs independently of SIRT1/2/3 and p53 status.[5] The underlying cause is an impairment of lysosomal function.[5][8] Tenovin 6, which contains an aliphatic tertiary amine, is believed to become trapped in acidic organelles like lysosomes, leading to their alkalinization and the inactivation of pH-dependent lysosomal hydrolases.[9] This prevents the degradation of autophagosomes upon fusion with lysosomes, leading to a terminal blockade of the autophagy process. This effect is observed across diverse cell types, indicating it is a general mechanism of the compound.[8]

Mandatory Visualization: Autophagy Pathway Disruption by Tenovin 6

Caption: Tenovin 6 blocks autophagy by impairing lysosomal function.

Experimental Protocol: Autophagy Flux Assay by Western Blot

This protocol is designed to validate Tenovin 6's effect on autophagic flux by measuring levels of LC3B and the autophagy substrate SQSTM1/p62. An increase in LC3B-II alongside stable or increased p62 levels indicates flux blockade.

Causality Behind Experimental Choices:

-

LC3B: Used as a marker for autophagosome abundance. The conversion of LC3B-I (cytosolic) to LC3B-II (membrane-bound) and its subsequent accumulation is a key readout.

-

SQSTM1/p62: This protein is selectively degraded by autophagy. If autophagy is induced, p62 levels decrease. If flux is blocked, p62 levels remain stable or increase as its degradation is prevented.

-

Bafilomycin A1 (BafA1): A known late-stage autophagy inhibitor used as a positive control. Comparing Tenovin 6 to BafA1 helps confirm that the observed LC3B-II accumulation is due to blocked degradation, not increased formation.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., OCI-Ly1, MCF-7) in 6-well plates to achieve 70-80% confluency at the time of harvest.

-

Treatment:

-

Treat cells with Tenovin 6 Hydrochloride at a relevant concentration (e.g., 5-10 µM) for various time points (e.g., 2, 6, 24 hours).

-

Include a vehicle control (e.g., DMSO).

-

Include a positive control group treated with Bafilomycin A1 (100 nM) for the final 2-4 hours of the experiment.

-

Include a combination group: pre-treat with Tenovin 6, then add BafA1 for the final 2-4 hours. A lack of further LC3B-II accumulation in this group compared to Tenovin 6 alone suggests Tenovin 6 has already maximally blocked the flux.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

Western Blotting:

-

Load 20-30 µg of protein per lane on a 12-15% SDS-PAGE gel to resolve LC3B-I and LC3B-II bands.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies against LC3B (to detect both bands) and SQSTM1/p62 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Wash the membrane 3x with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash 3x with TBST.

-

Detect signal using an ECL substrate and an imaging system.

-

-

Data Analysis: Quantify band intensities using densitometry software. Normalize LC3B-II and p62 levels to the loading control. An increase in the LC3B-II/LC3B-I ratio and stable/increased p62 levels upon Tenovin 6 treatment indicates autophagy flux inhibition.

Part 3: p53-Independent Induction of Apoptosis via Death Receptor 5 (DR5)

Mechanism of DR5-Mediated Apoptosis

Mandatory Visualization: DR5 Apoptosis Pathway

Caption: Tenovin 6 induces apoptosis via DR5 upregulation.

Experimental Protocol: Analysis of DR5 Surface Expression by Flow Cytometry

This protocol provides a quantitative method to confirm the upregulation of DR5 on the cell surface following Tenovin 6 treatment.

Causality Behind Experimental Choices:

-

Flow Cytometry: Allows for single-cell analysis, providing robust quantitative data on the percentage of cells expressing the receptor and the intensity of expression.

-

Surface Staining: Focuses on the functionally relevant pool of DR5 receptors that are accessible to the extracellular ligand TRAIL.

-

Viability Dye: Essential for excluding dead cells, which can non-specifically bind antibodies, ensuring the accuracy of the results.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Seed cells (e.g., KatoIII, HCT116) in 6-well plates. Treat with Tenovin 6 (e.g., 10 µM) or vehicle control for 24-48 hours.

-

Cell Harvesting:

-

Gently detach cells using a non-enzymatic cell dissociation solution to preserve surface proteins.

-

Transfer cells to FACS tubes and wash once with ice-cold PBS.

-

Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

-

Viability Staining:

-

Resuspend cells in 100 µL of FACS buffer (PBS + 2% FBS).

-

Add a viability dye (e.g., Zombie Violet™, LIVE/DEAD™ Fixable Aqua) according to the manufacturer's protocol. Incubate in the dark.

-

Wash cells with 1 mL of FACS buffer.

-

-

Surface Staining:

-

Resuspend the cell pellet in 100 µL of FACS buffer.

-

Add a fluorochrome-conjugated anti-DR5 antibody (e.g., PE-conjugated) and an isotype control antibody in a separate tube.

-

Incubate for 30 minutes on ice in the dark.

-

-

Washing and Fixation:

-

Wash cells twice with 1 mL of FACS buffer.

-

Resuspend in 200-300 µL of FACS buffer. For added stability, cells can be fixed with 1% paraformaldehyde.

-

-

Data Acquisition and Analysis:

-

Acquire data on a flow cytometer.

-

Gate on the live, single-cell population.

-

Analyze the fluorescence intensity of the DR5 antibody compared to the isotype control to determine the percentage of DR5-positive cells and the mean fluorescence intensity (MFI). An increase in both parameters in Tenovin 6-treated cells indicates DR5 upregulation.

-

Part 4: Additional Sirtuin-Independent Activities and Future Directions

Beyond autophagy and apoptosis, Tenovin 6 has other reported off-target effects that contribute to its biological activity profile.

-

Dihydroorotate Dehydrogenase (DHODH) Inhibition: Tenovin 6 has been identified as an inhibitor of DHODH, a key enzyme in the de novo pyrimidine synthesis pathway.[6][7] This pathway is crucial for proliferating cells, and its inhibition can contribute to the anti-proliferative effects of the compound. This represents a distinct mechanism that is completely independent of sirtuin deacetylase activity.

Implications for Research

The discovery of these potent sirtuin-independent effects has profound implications. Researchers using Tenovin 6 as a specific SIRT1/SIRT2 inhibitor must exercise caution.[5] It is crucial to design experiments with appropriate controls to dissect which effects are truly sirtuin-dependent versus those caused by autophagy inhibition or DR5 upregulation. For example, validating findings with genetic approaches like siRNA-mediated knockdown of SIRT1 or SIRT2 is highly recommended.

Future Research Directions

While significant progress has been made, key questions remain:

-

DR5 Regulation: The precise transcriptional or post-transcriptional mechanism by which Tenovin 6 upregulates DR5 is still unclear and warrants further investigation.[4]

-

Lysosomal Target: The direct molecular target within the lysosome that is affected by Tenovin 6 to cause dysfunction has not been identified.

-

DHODH Contribution: The relative contribution of DHODH inhibition to the overall anti-cancer efficacy of Tenovin 6 in different cancer types needs to be systematically evaluated.

Conclusion

This compound is a powerful chemical probe and potential therapeutic agent with a more complex mechanism of action than originally described. While its identity as a SIRT1/SIRT2 inhibitor is well-established, its potent, sirtuin-independent activities—namely the blockade of autophagic flux and the induction of apoptosis via DR5—are critical drivers of its efficacy, particularly in p53-deficient cancers. Acknowledging and investigating these parallel mechanisms is essential for the accurate interpretation of experimental data and for the strategic development of Tenovin 6 and its analogs as anti-neoplastic agents. This guide provides the mechanistic framework and validated protocols to empower researchers to explore the full spectrum of Tenovin 6's biological activities.

References

-

Title: Tenovin-6 inhibits proliferation and survival of diffuse large B-cell lymphoma cells by blocking autophagy Source: National Institutes of Health (NIH) URL: [Link]

-

Title: p53 Activation: A Case against Sir Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Mechanisms of action of nutlin-3, tenovin-6 and actinomycin-D. Source: ResearchGate URL: [Link]

-

Title: Tenovin-6 impairs autophagy by inhibiting autophagic flux Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator Source: Cell Press URL: [Link]

-

Title: Tenovin-6 induces activation of p53 in ALL cells. Source: ResearchGate URL: [Link]

-

Title: Tenovin-6 induces p53 activation or initiated but failed to induce full program of autophagy in GC cells. Source: ResearchGate URL: [Link]

-

Title: Antitumor Effects of a Sirtuin Inhibitor, Tenovin-6, against Gastric Cancer Cells via Death Receptor 5 Up-Regulation Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Autophagic flux blockage by accumulation of weakly basic tenovins leads to elimination of B-Raf mutant tumour cells that survive vemurafenib Source: National Institutes of Health (NIH) URL: [Link]

-

Title: The sirtuin inhibitor tenovin-6 upregulates death receptor 5 and enhances cytotoxic effects of 5-fluorouracil and oxaliplatin in colon cancer cells Source: PubMed URL: [Link]

-

Title: Antitumor Effects of a Sirtuin Inhibitor, Tenovin-6, against Gastric Cancer Cells via Death Receptor 5 Up-Regulation Source: Semantic Scholar URL: [Link]

Sources

- 1. p53 Activation: A Case against Sir - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antitumor Effects of a Sirtuin Inhibitor, Tenovin-6, against Gastric Cancer Cells via Death Receptor 5 Up-Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tenovin-6 inhibits proliferation and survival of diffuse large B-cell lymphoma cells by blocking autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Tenovin-6 impairs autophagy by inhibiting autophagic flux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Autophagic flux blockage by accumulation of weakly basic tenovins leads to elimination of B-Raf mutant tumour cells that survive vemurafenib - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The sirtuin inhibitor tenovin-6 upregulates death receptor 5 and enhances cytotoxic effects of 5-fluorouracil and oxaliplatin in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] Antitumor Effects of a Sirtuin Inhibitor, Tenovin-6, against Gastric Cancer Cells via Death Receptor 5 Up-Regulation | Semantic Scholar [semanticscholar.org]

Tenovin-6 Hydrochloride and its Role in Cell Cycle Arrest: A Technical Guide

Abstract

Tenovin-6 hydrochloride is a potent and cell-permeable small molecule inhibitor of the NAD+-dependent deacetylases Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2). Its activity translates into the activation of the p53 tumor suppressor pathway, a cornerstone of cellular integrity and a critical barrier to oncogenesis. This guide provides an in-depth exploration of the molecular mechanisms by which Tenovin-6 induces cell cycle arrest, a primary outcome of its anti-neoplastic properties. We will dissect the core signaling pathway, provide field-proven experimental protocols for its validation, and offer expert insights into data interpretation for researchers, scientists, and drug development professionals.

Introduction: The SIRT1/2-p53 Axis as a Therapeutic Target

The tumor suppressor protein p53, often dubbed the "guardian of the genome," is a transcription factor that responds to cellular stress by orchestrating DNA repair, senescence, apoptosis, and cell cycle arrest.[1] In a significant portion of human cancers, the p53 pathway is compromised, allowing for uncontrolled cellular proliferation. A key regulatory mechanism of p53 activity involves post-translational modifications, particularly acetylation.

Sirtuins, specifically SIRT1 and SIRT2, are Class III histone deacetylases that play a pivotal role in regulating p53.[1] SIRT1 directly interacts with and deacetylates p53 at lysine 382 (K382), a modification that marks p53 for ubiquitination and subsequent proteasomal degradation.[1] By suppressing p53's transcriptional activity, SIRT1 effectively dampens its tumor-suppressive functions. This makes the inhibition of SIRT1 and SIRT2 a compelling strategy for reactivating p53 in cancer cells. Tenovin-6, a water-soluble analog of Tenovin-1, was identified as a potent inhibitor of SIRT1 and SIRT2, thereby emerging as a valuable chemical tool and potential therapeutic agent.[1][2]

Core Mechanism of Action: From Sirtuin Inhibition to Cell Cycle Arrest

The primary mechanism by which Tenovin-6 exerts its anti-proliferative effects in cancer cells with wild-type p53 is through the direct inhibition of SIRT1 and SIRT2.[1] This inhibition sets off a well-defined signaling cascade culminating in cell cycle arrest.

-

SIRT1/SIRT2 Inhibition : Tenovin-6 binds to and inhibits the deacetylase activity of SIRT1 and SIRT2.[2] The in vitro IC50 values for purified human SIRT1 and SIRT2 are approximately 21 µM and 10 µM, respectively.[3]

-

p53 Hyperacetylation : By blocking SIRT1-mediated deacetylation, Tenovin-6 treatment leads to the hyperacetylation of p53, particularly at lysine 382 (Ac-p53 K382).[1][2] This modification is crucial as it stabilizes the p53 protein, preventing its degradation.

-

p53 Activation and Accumulation : Acetylated p53 is the transcriptionally active form of the protein. Its stabilization leads to its accumulation within the nucleus.[1]

-

Transcriptional Upregulation of p21/WAF1 : Activated p53 binds to the promoter of its target genes. A critical downstream effector for cell cycle control is the CDKN1A gene, which encodes the p21 protein (also known as WAF1/CIP1).[4][5] Treatment with Tenovin-6 results in a significant upregulation of p21 mRNA and protein levels.[3]

-

Cell Cycle Arrest : p21 is a potent cyclin-dependent kinase (CDK) inhibitor.[5] By binding to and inhibiting the activity of cyclin/CDK complexes (primarily Cyclin E/CDK2 and Cyclin D/CDK4/6 for G1 arrest, and Cyclin B/CDK1 for G2/M arrest), p21 effectively halts the cell cycle, preventing cells from proceeding through critical checkpoints.[5][6] This provides time for DNA repair or can lead to other cellular fates like senescence or apoptosis.

The following diagram illustrates this core signaling pathway.

Caption: Tenovin-6 inhibits SIRT1/2, leading to p53 acetylation, p21 induction, and cell cycle arrest.

Tenovin-6 Induced Cell Cycle Arrest: A Cell-Type Dependent Phenomenon

The precise phase of the cell cycle at which Tenovin-6 induces arrest can vary depending on the cancer cell type, its genetic background (particularly the status of TP53), and the concentration of the compound used. While G1 arrest is commonly reported, G2/M and S-phase arrest have also been observed.[7] This variability underscores the importance of empirical determination for each experimental system.

| Cell Line | Cancer Type | Observed Effect | Key Findings | Reference |

| DLBCL cell lines (e.g., RIVA) | Diffuse Large B-cell Lymphoma | G1 Arrest | Significant increase in the G1 phase population and a decrease in the S phase population after 24h treatment. | [8] |

| Gastric Cancer cell lines | Gastric Cancer | Cell line-dependent | Some cell lines manifested G1 arrest, while others showed S-phase arrest. | [7] |

| Non-Small-Cell Lung Cancer | Lung Cancer | G2/M Arrest | Some compounds that upregulate p21 can induce G2/M arrest in NSCLC cells. | [9] |

| Human Bladder Cancer T24 | Bladder Cancer | G2/M Arrest | Genistein, another natural compound, induced G2/M arrest associated with p21 upregulation. | [10] |

Expert Insight: The differential effects highlight the complex interplay of cellular context with drug response. The decision to arrest at G1 versus G2/M can be influenced by the basal activity of different CDK complexes and the integrity of checkpoint signaling pathways in a given cell line. Therefore, a comprehensive cell cycle analysis is a mandatory first step when characterizing the effects of Tenovin-6 in a new model system.

Experimental Validation: Protocols and Workflows

Verifying the mechanism of Tenovin-6 requires a multi-pronged approach, primarily involving Western blotting to confirm protein-level changes in the signaling cascade and flow cytometry to quantify the resulting effect on the cell cycle.

Protocol 1: Western Blot Analysis of p53 Activation and p21 Induction

This protocol provides a framework to detect the increase in acetylated p53, total p53, and the downstream effector p21.

A. Expertise & Trustworthiness: Self-Validating Experimental Design

-

Positive Control: A well-characterized p53 activator (e.g., Doxorubicin) or another SIRT inhibitor should be run in parallel to validate antibody performance and cellular response.

-